![molecular formula C21H30O2 B563532 Progesterone-d9 CAS No. 15775-74-3](/img/structure/B563532.png)
Progesterone-d9
Overview
Description
Progesterone-d9 is intended for use as an internal standard for the quantification of progesterone . It is the biosynthetic precursor of all other steroid hormones . Progesterone is synthesized from cholesterol by the sequential action of desmolase in the mitochondria, which produces pregnenolone, followed by Δ4,5-isomerase in the outer mitochondrial membrane and smooth endoplasmic reticulum of steroid-secreting cells .
Synthesis Analysis
A novel strategy for rapid analysis of progesterone via direct analysis in real-time mass spectrometry (DART-MS) combined with solid-phase extraction (SPE) using an amino-functionalized metal-organic frameworks (MOFs) has been developed . This method achieved a wide linear range of 0.5–500 ng mL−1 with a satisfactory correlation coefficient (R2 = 0.9992) .
Molecular Structure Analysis
The molecular formula of Progesterone-d9 is C21H21D9O2 .
Chemical Reactions Analysis
The analysis of progesterone involves immunoassay, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) . The sensitivity was notably improved compared with solely DART-MS and obtained detection limit decreased by about 50 times .
Physical And Chemical Properties Analysis
Progesterone-d9 has a molecular weight of 323.52 . It is available in gelatinized capsule form, vaginal gel form, tablet form, vaginal insert form, and injection form, all used for various purposes .
Scientific Research Applications
Physiological Role and Clinical Implications
Progesterone-d9, like its unlabelled counterpart, plays a crucial role in various physiological processes. Although its name means “promoting gestation”, it is far more than a gestational agent . It is recognized as a key physiological component of not only the menstrual cycle and pregnancy but also as an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone .
Reproduction and Fertility
Progesterone-d9 is a key physiological component of the menstrual cycle and reproduction . It is used in research to understand the role of progesterone in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) .
Immune Response
Progesterone-d9 is used in research to study its role in the immune response . It is believed to have significant effects on the immune system, which could have implications for understanding and treating various immune-related conditions .
Cancer Prevention
Research has shown that progesterone and novel progesterone-based drugs have many important functions, including the prevention of cancer . Progesterone-d9 can be used in research to better understand these mechanisms and develop more effective treatments .
Contraception
Progesterone-d9 can be used in research related to contraception . As progesterone plays a key role in the menstrual cycle and pregnancy, understanding its mechanisms can lead to the development of more effective and safer contraceptive methods .
Treatment of Dysfunctional Uterine Bleeding
Progesterone-d9 can be used in research related to the treatment of dysfunctional uterine bleeding . By studying the effects of progesterone on the uterus, researchers can develop more effective treatments for this condition .
Steroid Hormone Biosynthesis
Progesterone-d9 is an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone . It can be used in research to study the biosynthesis of these hormones .
Analytical Chemistry
Progesterone-d9 is used as an internal standard in analytical chemistry . It can be used in methods such as solid-phase extraction to achieve maximum MS intensity .
Mechanism of Action
Target of Action
Progesterone-d9, a deuterium-labeled form of progesterone, primarily targets the progesterone receptor (PR) . The PR is a nuclear receptor that plays a crucial role in the reproductive system . Progesterone is a steroid hormone that regulates the menstrual cycle and is vital for pregnancy .
Mode of Action
Progesterone-d9 interacts with its target, the progesterone receptor, by binding to it . This binding triggers a series of cellular responses, including changes in gene expression . The interaction of progesterone-d9 with the PR can lead to various physiological effects, depending on the concentration and dosage form .
Biochemical Pathways
Progesterone-d9, like progesterone, is involved in several biochemical pathways. It plays a role in the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences other organs outside the female reproductive tract .
Pharmacokinetics
The pharmacokinetics of progesterone-d9 is similar to that of progesterone. Progesterone is metabolized mainly in the liver through various processes, including reduction, hydroxylation, and conjugation . The half-life of progesterone varies depending on the route of administration . The bioavailability of oral progesterone is less than 2.4%, while the vaginal route has a bioavailability of 4-8% .
Result of Action
The action of progesterone-d9 results in several molecular and cellular effects. It plays a crucial role in the menstrual cycle, pregnancy, and other physiological processes . Its interaction with the PR leads to changes in gene expression, which can influence cell proliferation, differentiation, and other cellular functions .
Action Environment
The action, efficacy, and stability of progesterone-d9 can be influenced by various environmental factors. These factors can include the presence of other hormones, the physiological state of the individual (such as the phase of the menstrual cycle), and the specific tissue environment .
Safety and Hazards
properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKFOVLPORLFTN-PQIPVKAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347286 | |
Record name | Progesterone-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Progesterone-d9 | |
CAS RN |
15775-74-3 | |
Record name | Progesterone-d9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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